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molecular formula C11H12O4 B093495 4-(benzyloxy)-4-oxobutanoic acid CAS No. 103-40-2

4-(benzyloxy)-4-oxobutanoic acid

Cat. No. B093495
M. Wt: 208.21 g/mol
InChI Key: UGUBQKZSNQWWEV-UHFFFAOYSA-N
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Patent
US04264765

Procedure details

To a solution of 5 g of succinic acid monobenzyl ester in 60 ml of benzene was added 11 ml of oxalyl chloride. After 5 hrs at 20° C., gas evolution ceased and the solvent and excess oxalyl chloride was evaporated at 20° C. The residue was held at 1 torr for 1 hr to yield 5.19 g of crude benzyl 3-chloroformylpropionate; ir 1788 and 1735 cm-1.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9](=[O:15])[CH2:10][CH2:11][C:12](O)=[O:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(Cl)(=O)C([Cl:19])=O>C1C=CC=CC=1>[Cl:19][C:12]([CH2:11][CH2:10][C:9]([O:8][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:15])=[O:13]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(CCC(=O)O)=O
Name
Quantity
11 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent and excess oxalyl chloride was evaporated at 20° C
WAIT
Type
WAIT
Details
The residue was held at 1 torr for 1 hr
Duration
1 h

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC(=O)CCC(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.19 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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